molecular formula C14H21N3O4 B5724827 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methylpiperazine

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methylpiperazine

Cat. No.: B5724827
M. Wt: 295.33 g/mol
InChI Key: FPFADJLVZGXUIJ-UHFFFAOYSA-N
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Description

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methylpiperazine is a complex organic compound known for its unique chemical structure and properties This compound features a piperazine ring substituted with a 4,5-dimethoxy-2-nitrophenyl group and a methyl group

Properties

IUPAC Name

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-15-4-6-16(7-5-15)10-11-8-13(20-2)14(21-3)9-12(11)17(18)19/h8-9H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFADJLVZGXUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methylpiperazine typically involves multiple steps, starting with the preparation of the 4,5-dimethoxy-2-nitrophenyl precursor. One common method involves the nitration of 4,5-dimethoxybenzene to produce 4,5-dimethoxy-2-nitrobenzene, which is then subjected to further reactions to introduce the piperazine ring and the methyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents for oxidation reactions. Solvents such as chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often used to dissolve the compound and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methylpiperazine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,5-Dimethoxy-2-nitrophenyl)-2-[(dimethylamino)methyl]-2-propen-1-one hydrochloride
  • 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol

Uniqueness

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methylpiperazine is unique due to its specific substitution pattern and the presence of both a piperazine ring and a nitrophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

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